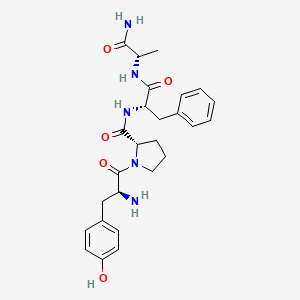

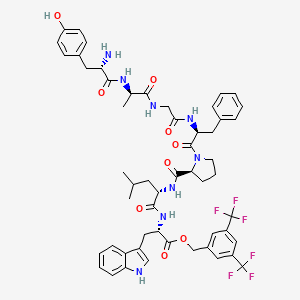

![molecular formula C30H38N6O6 B10849344 H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2](/img/structure/B10849344.png)

H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

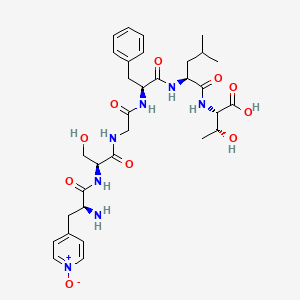

H-Tyr-c[D-Orn-(D oder L)Atc-Glu]-NH2 ist ein cyclisches Opioidpeptidanalogon. Diese Verbindung wurde entwickelt, um die Auswirkungen der Konformationsrestriktion der Seitenkette auf die Selektivität und Stereospezifität des Opioidrezeptors zu untersuchen. Die Verbindung enthält Tyrosin-, Ornithin-, Aminotetralin-2-Carbonsäure- und Glutaminsäurereste, die eine cyclische Struktur bilden, die ihre Wechselwirkung mit Opioidrezeptoren beeinflusst .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von H-Tyr-c[D-Orn-(D oder L)Atc-Glu]-NH2 umfasst die folgenden Schritte:

Peptidkettenaufbau: Die Peptidkette wird mittels Festphasenpeptidsynthese (SPPS) aufgebaut. Die Aminosäuren werden nacheinander zu einer an Harz gebundenen Peptidkette hinzugefügt, beginnend am C-terminalen Ende.

Cyclisierung: Nachdem die lineare Peptidkette synthetisiert wurde, wird die Cyclisierung durch Bildung einer Peptidbindung zwischen dem N-terminalen Tyrosin und dem C-terminalen Glutaminsäurerest erreicht. Dieser Schritt erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Abspaltung und Reinigung: Das cyclische Peptid wird vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von H-Tyr-c[D-Orn-(D oder L)Atc-Glu]-NH2 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Automatisierung und Optimierung der SPPS- und Cyclisierungsschritte sind für eine effiziente Produktion entscheidend. Fortgeschrittene Reinigungstechniken wie präparative HPLC werden eingesetzt, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

H-Tyr-c[D-Orn-(D oder L)Atc-Glu]-NH2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Tyrosinrest kann oxidiert werden, um Dityrosin oder andere oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die Disulfidbrücken oder andere reduzierbare Gruppen innerhalb des Peptids modifizieren.

Substitution: Substitutionsreaktionen können an den Aminosäureseitenketten auftreten und zu Modifikationen in der Peptidstruktur führen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel werden unter kontrollierten Bedingungen verwendet, um eine selektive Oxidation zu erreichen.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden verwendet, um Disulfidbrücken zu reduzieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Tyrosin zur Bildung von Dityrosin führen, während die Reduktion von Disulfidbrücken zu freien Thiolgruppen führt .

Wissenschaftliche Forschungsanwendungen

H-Tyr-c[D-Orn-(D oder L)Atc-Glu]-NH2 hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Die Verbindung wird verwendet, um die Auswirkungen der Konformationsrestriktion der Seitenkette auf die Peptidstruktur und -funktion zu untersuchen.

Biologie: Sie wird in Rezeptorbindungstests eingesetzt, um die Selektivität und Affinität des Opioidrezeptors zu untersuchen.

Medizin: Die Verbindung dient als Modell für die Entwicklung neuer Opioidanalgetika mit verbesserter Selektivität und reduzierten Nebenwirkungen.

Industrie: Sie wird in der pharmazeutischen Industrie für die Arzneimittelentwicklung und -optimierung eingesetzt.

Wirkmechanismus

H-Tyr-c[D-Orn-(D oder L)Atc-Glu]-NH2 übt seine Wirkung aus, indem es an Opioidrezeptoren bindet, insbesondere an den μ-Opioidrezeptor. Die cyclische Struktur des Peptids begrenzt die konformationelle Flexibilität der Seitenketten, wodurch die Rezeptorselektivität und -affinität erhöht wird. Die Verbindung interagiert mit der Bindungsstelle des Rezeptors und führt zur Aktivierung oder Hemmung nachgeschalteter Signalwege .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2 involves the following steps:

Peptide Chain Assembly: The peptide chain is assembled using solid-phase peptide synthesis (SPPS). The amino acids are sequentially added to a resin-bound peptide chain, starting from the C-terminal end.

Cyclization: After the linear peptide chain is synthesized, cyclization is achieved by forming a peptide bond between the N-terminal tyrosine and the C-terminal glutamic acid residues. This step requires careful control of reaction conditions to ensure high yield and purity.

Cleavage and Purification: The cyclic peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS and cyclization steps are crucial for efficient production. Advanced purification techniques, such as preparative HPLC, are employed to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2 undergoes various chemical reactions, including:

Oxidation: The tyrosine residue can undergo oxidation to form dityrosine or other oxidized products.

Reduction: Reduction reactions can modify the disulfide bonds or other reducible groups within the peptide.

Substitution: Substitution reactions can occur at the amino acid side chains, leading to modifications in the peptide structure.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are used under controlled conditions to achieve selective oxidation.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed to reduce disulfide bonds.

Substitution: Various reagents, such as alkylating agents or acylating agents, are used to introduce substitutions at specific amino acid residues.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups .

Wissenschaftliche Forschungsanwendungen

H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2 has several scientific research applications:

Chemistry: The compound is used to study the effects of side chain conformational restriction on peptide structure and function.

Biology: It is employed in receptor binding assays to investigate opioid receptor selectivity and affinity.

Medicine: The compound serves as a model for developing new opioid analgesics with improved selectivity and reduced side effects.

Industry: It is used in the pharmaceutical industry for drug development and optimization.

Wirkmechanismus

H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2 exerts its effects by binding to opioid receptors, specifically the mu-opioid receptor. The cyclic structure of the peptide restricts the conformational flexibility of the side chains, enhancing receptor selectivity and affinity. The compound interacts with the receptor’s binding site, leading to activation or inhibition of downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

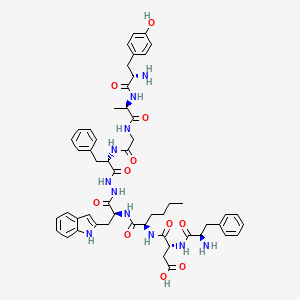

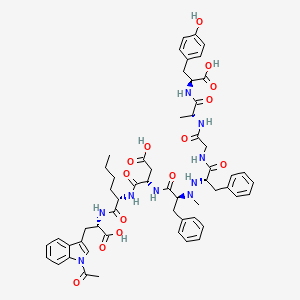

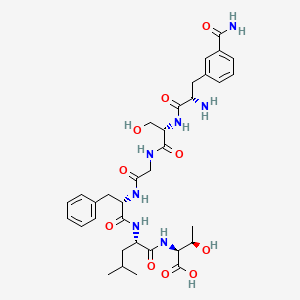

H-Tyr-D-Orn-Phe-Glu-NH2: Diese Verbindung weist im Vergleich zu H-Tyr-c[D-Orn-(D oder L)Atc-Glu]-NH2 keine signifikante Selektivität für Opioidrezeptoren auf.

H-Tyr-D-Orn-Aic-Glu-NH2: Enthält 2-Aminoindan-2-Carbonsäure anstelle von Aminotetralin-2-Carbonsäure und zeigt eine hohe Präferenz für μ-Rezeptoren gegenüber δ-Rezeptoren.

H-Tyr-D-Orn-Tic-Glu-NH2: Enthält Tetrahydroisochinolin-3-Carbonsäure, die die Rezeptorselektivität unterschiedlich beeinflusst.

Einzigartigkeit

H-Tyr-c[D-Orn-(D oder L)Atc-Glu]-NH2 ist aufgrund seiner hohen Selektivität für den μ-Opioidrezeptor und dem Verlust der Stereospezifität als Folge der Konformationsrestriktion der Seitenkette einzigartig. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der Struktur-Wirkungsbeziehungen von Opioidpeptiden .

Eigenschaften

Molekularformel |

C30H38N6O6 |

|---|---|

Molekulargewicht |

578.7 g/mol |

IUPAC-Name |

(2S,5S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3,8,14-trioxospiro[1,4,9-triazacyclotetradecane-2,3'-2,4-dihydro-1H-naphthalene]-5-carboxamide |

InChI |

InChI=1S/C30H38N6O6/c31-22(16-18-7-9-21(37)10-8-18)27(40)34-24-6-3-15-33-25(38)12-11-23(26(32)39)35-29(42)30(36-28(24)41)14-13-19-4-1-2-5-20(19)17-30/h1-2,4-5,7-10,22-24,37H,3,6,11-17,31H2,(H2,32,39)(H,33,38)(H,34,40)(H,35,42)(H,36,41)/t22-,23-,24+,30-/m0/s1 |

InChI-Schlüssel |

IJZIWUAJVCVWNA-WAHOFHFDSA-N |

Isomerische SMILES |

C1C[C@H](C(=O)N[C@]2(CCC3=CC=CC=C3C2)C(=O)N[C@@H](CCC(=O)NC1)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

Kanonische SMILES |

C1CC(C(=O)NC2(CCC3=CC=CC=C3C2)C(=O)NC(CCC(=O)NC1)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

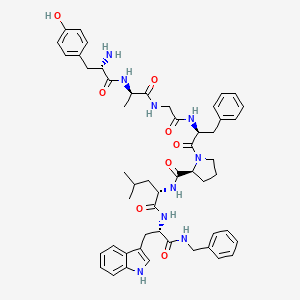

![H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2](/img/structure/B10849291.png)

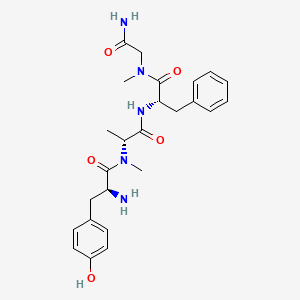

![2-[(3S)-3-[[2-[[2-[[2-[[1-[1-[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10849296.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[6-[[1-amino-3-[6-(dimethylamino)-1,3-dioxobenzo[f]isoindol-2-yl]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10849332.png)